molecular formula C15H22ClNO2 B1397295 2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride CAS No. 1219979-69-7

2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride

Cat. No. B1397295
M. Wt: 283.79 g/mol
InChI Key: PLKPZLUZVVHLID-UHFFFAOYSA-N
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Description

“2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride” is a chemical compound with the molecular formula C15H22ClNO2 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving “2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride” are not explicitly mentioned in the literature. Piperidine derivatives, in general, are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogues : Various analogues of 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride have been synthesized for different purposes. For example, the synthesis of 3,4-(methylenedioxy)phenylacetic acid using piperonal aldehyde demonstrates the versatility of related compounds in chemical synthesis (Han Xue-lian, 2007).

  • Pharmacological Synthesis : Compounds containing piperidine structures, similar to 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride, have been synthesized and evaluated as potential anticancer agents. This underscores the compound's relevance in the development of new pharmacological agents (A. Rehman et al., 2018).

Biological and Medicinal Research

  • Conformational Analysis : The conformational properties of compounds structurally related to 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride, such as its tropane analogues, have been studied using NMR spectroscopy. These studies are crucial for understanding their biological activity (A. Casy & J. Coates, 1974).

  • Potential in Alzheimer's Disease Treatment : Derivatives of piperidine, akin to 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride, have shown promise as acetylcholinesterase inhibitors, potentially useful in treating Alzheimer's disease (H. Sugimoto et al., 1992).

Other Applications

  • Platelet Aggregation Inhibition : Certain piperidine derivatives have demonstrated the ability to inhibit blood platelet aggregation, a crucial aspect in cardiovascular research and therapy (J. M. Grisar et al., 1976).

  • Cannabinoid CB1 Receptor Modulation : Novel compounds, structurally similar to 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride, have been investigated for their allosteric modulation of the cannabinoid CB1 receptor, highlighting the compound's potential in neuropharmacology (Martin R. Price et al., 2005).

properties

IUPAC Name

2-piperidin-3-ylethyl 2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c17-15(11-13-5-2-1-3-6-13)18-10-8-14-7-4-9-16-12-14;/h1-3,5-6,14,16H,4,7-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKPZLUZVVHLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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